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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzaldehyde

Cat. No.: B012311

Spectroscopic Characterization of 2-Amino-4-
nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
Amino-4-nitrobenzaldehyde, a key chemical intermediate. The document details the
expected data from Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (*33C NMR), and Infrared (IR) spectroscopy, offering a foundational
dataset for researchers engaged in its synthesis, analysis, and application in drug development
and other scientific fields.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a powerful analytical technique that provides information about
the chemical environment of hydrogen atoms within a molecule. The *H NMR spectrum of 2-
Amino-4-nitrobenzaldehyde is characterized by distinct signals corresponding to the
aldehydic proton, the aromatic protons, and the amine protons.

Table 1: *H NMR Spectroscopic Data for 2-Amino-4-nitrobenzaldehyde
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. . Coupling
Chemical Shift . . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
9.99 S 1H -CHO -
7.85 d 1H H-6 8.6
7.63 d 1H H-3 2.3
7.55 brs 2H -NH:2 -
7.35 dd 1H H-5 8.6, 2.3

Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz
Interpretation of the *H NMR Spectrum:

o The downfield singlet at 9.99 ppm is characteristic of an aldehydic proton, deshielded by the
electron-withdrawing carbonyl group.

e The aromatic region displays three signals. The doublet at 7.85 ppm corresponds to the
proton at position 6, coupled to the proton at position 5. The doublet at 7.63 ppm is assigned
to the proton at position 3, coupled to the proton at position 5. The doublet of doublets at
7.35 ppm represents the proton at position 5, showing coupling to both protons at positions 6
and 3.

e The broad singlet at 7.55 ppm is attributed to the two protons of the amino group. The
broadness of this signal is often due to quadrupole broadening from the nitrogen atom and
potential chemical exchange.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule.
Due to the lack of directly published experimental data for 2-Amino-4-nitrobenzaldehyde, the
following table presents predicted chemical shifts based on the analysis of structurally similar
compounds and established substituent effects in benzene derivatives.
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Table 2: Predicted 3C NMR Spectroscopic Data for 2-Amino-4-nitrobenzaldehyde

Predicted Chemical Shift (6) ppm

Assignment

190 - 193 C=0 (Aldehyde)
152 - 155 C-NH:2

148 - 151 C-NO:2

132 - 135 C-6

125 - 128 c-1

118 - 121 C-5

113 - 116 C-3

Note: These are predicted values and should be confirmed by experimental data.

Expected Features of the 13C NMR Spectrum:

o The aldehydic carbon is expected to resonate at the most downfield position (190-193 ppm)

due to the strong deshielding effect of the carbonyl oxygen.

e The carbons directly attached to the electron-donating amino group (C-2) and the electron-

withdrawing nitro group (C-4) will be significantly shifted. The C-NHz: is predicted to be in the

152-155 ppm range, while the C-NOz is expected around 148-151 ppm.

e The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm),

with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. While a specific experimental spectrum for 2-

Amino-4-nitrobenzaldehyde is not readily available, the characteristic absorption frequencies

for its functional groups can be predicted.

Table 3: Predicted IR Absorption Frequencies for 2-Amino-4-nitrobenzaldehyde
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Wavenumber (cm~?) Intensity Assignment
) N-H stretch (asymmetric and

3400 - 3200 Medium, Doublet ]

symmetric)
3100 - 3000 Medium Aromatic C-H stretch

Aldehydic C-H stretch (Fermi
2850 - 2750 Weak, Doublet

resonance)
1700 - 1680 Strong C=0 stretch (Aldehyde)
1620 - 1580 Medium C=C stretch (Aromatic)

N-O asymmetric stretch (Nitro
1550 - 1490 Strong

group)

N-O symmetric stretch (Nitro
1360 - 1320 Strong

group)

C-H out-of-plane bend
850 - 800 Strong

(Aromatic)

Interpretation of the IR Spectrum:

e The presence of a primary amine is indicated by a pair of bands in the 3400-3200 cm™1
region.

o The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750
cm~L,

e A strong absorption band in the 1700-1680 cm~1* range is characteristic of the carbonyl group
of an aromatic aldehyde.

e Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro
group are expected around 1550-1490 cm~1 and 1360-1320 cm™1, respectively.

e Aromatic C=C stretching vibrations will be observed in the 1620-1580 cm~1 region.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of the 2-Amino-4-nitrobenzaldehyde sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-des or CDCI3) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

IH NMR Spectroscopy Acquisition:

o The NMR spectrometer is typically operated at a frequency of 400 MHz or higher for optimal
resolution.

e The sample is placed in the spectrometer, and the magnetic field is locked onto the
deuterium signal of the solvent.

e The magnetic field homogeneity is optimized by shimming.

» A standard one-pulse *H NMR experiment is performed. Key acquisition parameters include:

o

Pulse angle: 30-45 degrees

[¢]

Acquisition time: 2-4 seconds

o

Relaxation delay: 1-5 seconds

[e]

Number of scans: 8-16 (or as needed to achieve a good signal-to-noise ratio)

e The resulting Free Induction Decay (FID) is processed by applying a Fourier transform,
phase correction, and baseline correction. Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., TMS).

13C NMR Spectroscopy Acquisition:
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e A proton-decoupled 3C NMR experiment is typically performed to simplify the spectrum and
enhance sensitivity.

» Key acquisition parameters include:

o

Pulse angle: 30-45 degrees

[¢]

Acquisition time: 1-2 seconds

[e]

Relaxation delay: 2-5 seconds

[e]

Number of scans: Significantly higher than for *H NMR (e.g., 1024 or more) to achieve an
adequate signal-to-noise ratio due to the low natural abundance of 13C.

» Data processing is similar to that for tH NMR, with chemical shifts referenced to the solvent
signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.

o Place a small amount of the solid 2-Amino-4-nitrobenzaldehyde sample onto the center of
the ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

Spectrum Acquisition:
e Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm™1,

o The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum, usually in terms of transmittance or absorbance.
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Visualizations

To illustrate the workflow and logical relationships in the spectroscopic characterization of 2-
Amino-4-nitrobenzaldehyde, the following diagrams are provided.

/Spectroscopic Characterization\ Ve ~

Data Analysis

g ‘HNMR o
Purity Assessment
~

Synthesis & Purification
Synthesis Purification > 13C NMR
Structure Elucidation

/
G /

IR Spectroscopy

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 2-
Amino-4-nitrobenzaldehyde.
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Caption: Logical relationship between the molecule and the structural information obtained
from different spectroscopic techniques.

 To cite this document: BenchChem. [Spectroscopic characterization (1H NMR, 13C NMR,
IR) of 2-Amino-4-nitrobenzaldehyde.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012311#spectroscopic-characterization-1h-nmr-13c-
nmr-ir-of-2-amino-4-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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